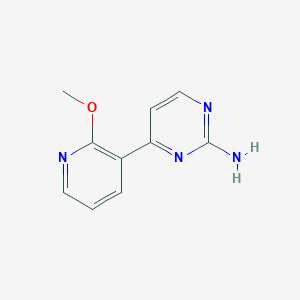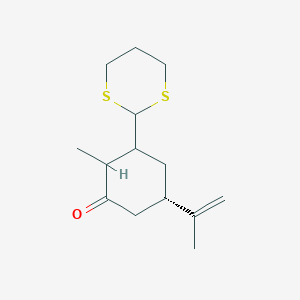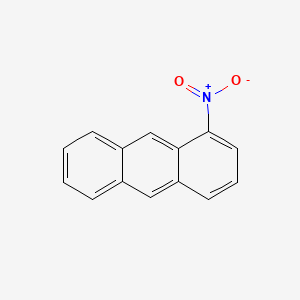
3,3'-Piperazine-1,4-diylbiscyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(1,4-Piperazinediyl)bis[2-cyclohexen-1-one]: is a chemical compound characterized by the presence of a piperazine ring linked to two cyclohexenone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(1,4-Piperazinediyl)bis[2-cyclohexen-1-one] typically involves the reaction of 1,4-piperazine with 2-cyclohexen-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of 3,3’-(1,4-Piperazinediyl)bis[2-cyclohexen-1-one] may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,3’-(1,4-Piperazinediyl)bis[2-cyclohexen-1-one] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyclohexenone moieties to cyclohexanol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclohexenone rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction may produce cyclohexanol derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3,3’-(1,4-Piperazinediyl)bis[2-cyclohexen-1-one] is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural features make it a useful probe for investigating biological pathways.
Medicine: In medicine, 3,3’-(1,4-Piperazinediyl)bis[2-cyclohexen-1-one] is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 3,3’-(1,4-Piperazinediyl)bis[2-cyclohexen-1-one] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine ring and cyclohexenone moieties allow it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to changes in biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
3,3’-(1,4-Piperazinediyl)bis(6-hydrazinopyridazine): This compound features a piperazine ring linked to hydrazinopyridazine moieties, offering different reactivity and applications.
3,3’-(1,4-Piperazinediyl)bis(1,2-benzothiazole): This compound has benzothiazole groups attached to the piperazine ring, providing unique properties and uses.
Uniqueness: 3,3’-(1,4-Piperazinediyl)bis[2-cyclohexen-1-one] stands out due to its combination of cyclohexenone and piperazine structures. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
16179-68-3 |
|---|---|
Molecular Formula |
C16H22N2O2 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
3-[4-(3-oxocyclohexen-1-yl)piperazin-1-yl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C16H22N2O2/c19-15-5-1-3-13(11-15)17-7-9-18(10-8-17)14-4-2-6-16(20)12-14/h11-12H,1-10H2 |
InChI Key |
PQJOHZJQRVVVPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC(=O)C1)N2CCN(CC2)C3=CC(=O)CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



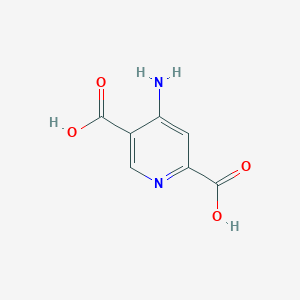
![(2R,3S)-3-{[tert-Butyl(diphenyl)silyl]oxy}octadecane-1,2-diol](/img/structure/B14175219.png)

![Ethyl 4-[(2-aminoethyl)carbamoyl]benzoate](/img/structure/B14175241.png)
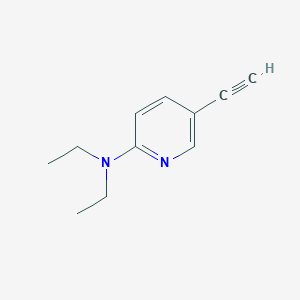
![3a-Ethyl-6a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1h,3h)-dione](/img/structure/B14175253.png)
![4-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14175258.png)

![3,4-dihydro-1H-pyridazino[6,1-b]quinazoline-2,10-dione](/img/structure/B14175276.png)
